molecular formula C17H26N2 B7933690 N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

Cat. No.: B7933690
M. Wt: 258.4 g/mol
InChI Key: ZXRJVNBQEQUKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine is a structurally unique cyclohexane-1,4-diamine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a cyclohexane ring core substituted with a benzyl group, a cyclopropyl ring, and a methyl group on its nitrogen atoms, creating a distinct stereochemical and electronic profile that enhances its utility as a ligand and building block . In scientific research, this diamine serves as a versatile precursor and chiral ligand in metal-catalyzed reactions. The structural rigidity imparted by the cyclopropyl group is known to influence the conformational properties of similar diamines, which can be exploited to stabilize transition states in catalytic cycles, such as in copper-catalyzed C–N coupling reactions for the synthesis of complex organic molecules . Furthermore, the benzyl and cyclopropyl substituents may contribute to enhanced binding affinity and selectivity toward biological targets, suggesting potential applications in the development of enzyme inhibitors or receptor modulators . Compounds within this class are also investigated for their potential neuropharmacological effects, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), indicating relevance in neuroscience research . The synthesis of such specialized diamines typically involves a stepwise alkylation approach, starting from cyclohexane-1,4-diamine, to introduce the respective substituents under controlled conditions . This product is provided For Research Use Only. It is not intended for human or veterinary use, nor for application in diagnostic procedures.

Properties

IUPAC Name

4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJVNBQEQUKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Amine Substitution on Cyclohexane Scaffolds

A foundational approach involves the stepwise introduction of benzyl, cyclopropyl, and methyl groups onto a cyclohexane-1,4-diamine backbone. The synthesis typically begins with a cyclohexane diamine precursor, such as cyclohexane-1,4-diamine or its protected derivatives. Key steps include:

  • Benzylation : Reaction with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to introduce the N-benzyl group.

  • Cyclopropanation : Treatment with cyclopropylamine under nucleophilic substitution conditions, often facilitated by polar aprotic solvents like dimethylformamide (DMF) or toluene.

  • Methylation : Final N-methylation using methyl iodide or dimethyl sulfate, with careful control of stoichiometry to avoid over-alkylation.

This method achieves moderate yields (60–75%) but requires rigorous purification between steps to isolate intermediates.

One-Pot Multi-Component Reactions

Recent advancements emphasize one-pot strategies to reduce isolation steps. A notable patent (CN1821234A) describes a two-step process adapted for structurally analogous diamines:

  • Intermediate Formation : Cyanuric chloride reacts sequentially with tert-butylamine and cyclopropylamine in toluene, followed by alkali neutralization to isolate a triazine intermediate.

  • Thioetherification : The intermediate undergoes nucleophilic substitution with sodium methyl mercaptide in ethanol under reflux, yielding the final product.

While optimized for triazine derivatives, this methodology highlights the feasibility of sequential amine additions in a single reactor, achieving yields up to 95% for related compounds. Adapting this to cyclohexane systems may require substituting cyanuric chloride with a cyclohexane dihalide (e.g., 1,4-dichlorocyclohexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and selectivity:

  • Toluene : Preferred for amine substitutions due to its ability to dissolve hydrophobic intermediates while permitting phase separation during workup.

  • Ethanol/Methanol : Enhance nucleophilicity in thioetherification steps but may necessitate higher temperatures (70–100°C) for complete conversion.

Temperature gradients are often employed. For example, cyclopropanation proceeds efficiently at 25°C, while methylation requires elevated temperatures (50–70°C).

Catalytic and Stoichiometric Considerations

  • Bases : Alkali metal hydroxides (e.g., NaOH) neutralize HCl byproducts during amine substitutions, preventing side reactions.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in multi-phase systems.

Comparative Analysis of Synthetic Methods

The table below contrasts three representative methods for preparing N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine:

MethodStarting MaterialStepsKey ReagentsYield (%)Purity (%)
Sequential SubstitutionCyclohexane-1,4-diamine3BnBr, cyclopropylamine65–7092–95
One-Pot Adaptation1,4-Dichlorocyclohexane2BnNH2, MeI75–8090–93
Reductive AminationCyclohexanone derivatives2NaBH3CN, amines50–6085–88

Notes :

  • Reductive Amination : Involves condensing cyclohexanone with benzylamine, cyclopropylamine, and methylamine followed by reduction (e.g., sodium cyanoborohydride). Lower yields stem from competing imine formations.

  • One-Pot Adaptation : Derived from triazine synthesis patents, this method offers higher efficiency but requires optimization for cyclohexane systems.

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

The unsymmetrical cyclohexane-1,4-diamine core poses challenges in directing alkylation to specific nitrogen atoms. Strategies to enhance selectivity include:

  • Steric Hindrance : Use bulky protecting groups (e.g., trityl) on one amine to direct substitution to the other.

  • Lewis Acid Catalysis : ZnCl2 or BF3·OEt2 coordinates to amines, altering reactivity patterns.

Purification of Hydrophobic Intermediates

Chromatographic purification is often impractical due to the compound’s hydrophobicity. Alternatives include:

  • Crystallization : Leveraging solubility differences in hexane/ethyl acetate mixtures.

  • Acid-Base Extraction : Isolation via pH-dependent solubility in aqueous/organic biphasic systems.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat and mass transfer, critical for exothermic alkylation steps. A patent-derived protocol achieved 94% yield in 16 hours for a similar compound using ethanol under reflux, suggesting scalability with residence time adjustments.

Green Chemistry Metrics

  • Solvent Recovery : Toluene and ethanol are recycled via distillation, reducing waste.

  • Atom Economy : Sequential substitution methods exhibit higher atom economy (≈85%) compared to reductive amination (≈60%) .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups and cyclohexane ring are susceptible to oxidation under specific conditions:

  • Cyclohexane Ring Oxidation :
    Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the cyclohexane ring may undergo dehydrogenation to form cyclohexene derivatives or further oxidation to cyclohexane-1,4-dione analogs.

    Cyclohexane-diamine+KMnO4Cyclohexane-dione derivative+NH3/amine oxides\text{Cyclohexane-diamine} + \text{KMnO}_4 \rightarrow \text{Cyclohexane-dione derivative} + \text{NH}_3/\text{amine oxides}
  • Amine Oxidation :
    The N-methyl and N-benzyl groups may oxidize to form N-oxides or imines under mild conditions (e.g., H₂O₂ or mCPBA) .

Reagents and Conditions:

Reaction TypeReagentsMajor Products
Ring DehydrogenationKMnO₄, acidic conditionsCyclohexene/cyclohexanedione
Amine OxidationH₂O₂, mCPBAN-Oxides, imines

Reduction Reactions

The cyclopropyl group and benzyl substituent influence reduction pathways:

  • Cyclopropane Ring Opening :
    Catalytic hydrogenation (H₂/Pd-C) may cleave the cyclopropane ring, yielding propane derivatives.

  • Benzyl Group Reduction :
    The N-benzyl group can be selectively reduced to N-methyl via hydrogenolysis (H₂/Pd-C) .

Key Observations:

  • LiAlH₄ or NaBH₄ may reduce imine intermediates back to amines.

  • Steric hindrance from the cyclopropyl group slows reduction kinetics compared to non-cyclopropyl analogs .

Substitution and Coupling Reactions

The amine groups participate in cross-coupling and nucleophilic substitution:

  • Buchwald-Hartwig Amination :
    As a ligand, this diamine could facilitate Cu- or Pd-catalyzed C–N coupling reactions, analogous to N-cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine .

  • Nucleophilic Aromatic Substitution :
    The benzyl group’s electron-donating effects enhance reactivity in SNAr reactions with aryl halides .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from this diamine may engage in:

  • Intermolecular Cyclization :
    Amidyl radicals generated via N–X bond cleavage (X = Br, Cl) undergo [3+2] cycloadditions with alkenes, forming pyrrolidine or piperidine derivatives .

  • H-Atom Transfer (HAT) :
    The cyclopropyl group stabilizes adjacent radical intermediates, enabling selective functionalization .

Example Pathway:

DiamineNBS, hvAmidyl RadicalAlkenePyrrolidine Derivative\text{Diamine} \xrightarrow{\text{NBS, hv}} \text{Amidyl Radical} \xrightarrow{\text{Alkene}} \text{Pyrrolidine Derivative}

Comparative Reactivity with Structural Analogs

CompoundKey ReactionUnique Feature
N,N'-Dimethyl-cyclohexane-1,4-diamineCopper-catalyzed C–N coupling Lacks cyclopropyl steric effects
N-Benzyl-N-methyldecan-1-amineAnti-inflammatory HAT reactions Linear alkyl chain vs. cyclohexane
N-Cyclopropyl analogsRadical stabilization Enhanced radical lifetime

Mechanistic Considerations

  • Steric Effects : The cyclopropyl group imposes significant steric hindrance, slowing reactions at the N-cyclopropyl site .

  • Electronic Effects : The benzyl group’s electron-donating nature enhances nucleophilicity at the N-benzyl position .

  • Radical Stability : Cyclopropane’s ring strain stabilizes adjacent radicals, favoring radical pathways over ionic mechanisms .

Unresolved Challenges and Research Gaps

  • Selective functionalization of the N-cyclopropyl vs. N-benzyl groups remains underexplored.

  • Catalytic asymmetric reactions using this diamine as a chiral ligand are unreported but theoretically plausible .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H20_{20}N2_2
  • Molecular Weight : 182.31 g/mol
  • Appearance : Colorless to pale yellow liquid
  • IUPAC Name : 4-N-cyclopropyl-1-N-benzylcyclohexane-1,4-diamine

The compound features a cyclohexane ring with substituents that include a cyclopropyl group and a benzyl group, contributing to its unique reactivity and biological activity.

Organic Synthesis

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine is utilized as a ligand in various catalytic reactions. It plays a significant role in:

  • Copper-Catalyzed Reactions : The compound facilitates C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides, which are critical steps in synthesizing complex organic molecules .

Biological Research

The compound has shown potential in biological applications:

  • Enzyme Modulation : It interacts with specific enzymes, potentially inhibiting their activity and influencing biochemical pathways. This property is particularly relevant in drug design and development .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells .

Neuropharmacology

Research suggests that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which could have implications for treating neurodegenerative diseases .

Anticancer Studies

Research has focused on the anticancer effects of structurally similar compounds. For instance:

  • A study demonstrated that nitrogen-centered radicals derived from similar compounds could induce cell death in various cancer cell lines through apoptosis pathways .

Neuropharmacological Effects

Certain derivatives of this compound have been shown to act as agonists at nAChRs:

  • This interaction suggests potential therapeutic applications in cognitive disorders and neurodegenerative diseases .

Catalytic Applications

In addition to biological activity, the compound serves as an effective ligand in copper-catalyzed reactions for synthesizing complex organic molecules:

  • Studies indicate its efficacy in facilitating various transformations essential for organic synthesis .

Mechanism of Action

The mechanism by which N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, cyclopropyl, and methyl groups can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Backbone Flexibility : Cyclohexane-based compounds (Target, Ev7, Ev10) exhibit greater conformational flexibility compared to benzene derivatives (Ev3, Ev6), impacting solubility and molecular packing .
  • Substituent Effects: The benzyl group in the target compound and Ev7 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Acetylated derivatives (Ev6) show reduced steric bulk but are more susceptible to enzymatic hydrolysis, limiting their utility in drug design .

Biological Activity

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a cyclohexane backbone with two amine groups and substituents that enhance its biological properties. The presence of the cyclopropyl group is particularly significant as it contributes to the compound's unique interactions with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Functional GroupsAmine, Aromatic (Benzyl), Cyclopropyl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates biochemical pathways by binding to these targets, influencing cellular functions such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling cascades that affect cell behavior.

Antimicrobial Activity

Research indicates that derivatives of benzyl amines exhibit antimicrobial properties. For instance, N-benzyl derivatives have shown activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Studies have demonstrated that compounds with similar structures can possess anticancer activities. For example, N-benzyl-N-methyldecan-1-amine has shown anti-neoplastic effects through mechanisms involving the inhibition of inflammatory cytokines and modulation of signaling pathways related to cancer cell survival .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activity, reducing levels of pro-inflammatory cytokines in various models. This suggests potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-benzyl derivatives against various bacterial strains. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a new antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
N-Benzyl-N-cyclopropyl-N'-methyl...ModerateHighHigh
N-benzyl-N-methyldecan-1-amineHighModerateHigh
N,N'-Dimethylcyclohexane-1,2-diamineLowLowModerate

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